Arginine butyrate

Description

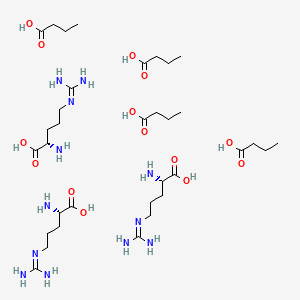

Structure

2D Structure

Properties

CAS No. |

80407-72-3 |

|---|---|

Molecular Formula |

C34H74N12O14 |

Molecular Weight |

875.0 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanoic acid |

InChI |

InChI=1S/3C6H14N4O2.4C4H8O2/c3*7-4(5(11)12)2-1-3-10-6(8)9;4*1-2-3-4(5)6/h3*4H,1-3,7H2,(H,11,12)(H4,8,9,10);4*2-3H2,1H3,(H,5,6)/t3*4-;;;;/m000..../s1 |

InChI Key |

ZVEMACCDKBQNGX-KALODSIISA-N |

SMILES |

CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N |

Isomeric SMILES |

CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Canonical SMILES |

CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N |

Synonyms |

arginine butyrate |

Origin of Product |

United States |

Synthesis and Derivatization for Preclinical Research

Chemical Synthesis Methodologies for Arginine Butyrate (B1204436)

The preparation of arginine butyrate for research and clinical use primarily involves a straightforward acid-base reaction. The synthesis methodology for creating aqueous solutions of this compound for administration involves the dissolution of L-arginine in purified water, followed by the addition of n-butyric acid. researchgate.netresearchgate.net The pH of the resulting solution is a critical parameter and is carefully adjusted to ensure the formation of the salt and to provide a formulation suitable for administration.

For preclinical studies, different concentrations and pH levels have been utilized depending on the intended application and route of administration. For instance, a 26% stock solution with a 1 M concentration of both arginine and butyrate, adjusted to a pH of 7, has been used for continuous-chronic injections in animal models. researchgate.net In contrast, a 12.5% solution containing 0.76 M arginine and 1 M butyrate, with a pH of 5.5, has been formulated for intermittent injections, mirroring protocols used in clinical trials for certain hemoglobinopathies. researchgate.net A patent has also described the preparation of this compound where the completion of the salt formation is indicated by the solution reaching a pH of 7.5 +/- 0.5. sefh.es The drug formulation for some clinical trials has consisted of 5% butyric acid (50 g/l) and 7.5% L-arginine (75 g/l). sefh.esmedicinacomplementar.com.br

The process for preparing this compound salt for in vivo administration can be summarized as follows:

Dissolution: L-arginine is dissolved in a suitable solvent, typically sterile water for injection.

Acidification: n-Butyric acid is added to the arginine solution.

pH Adjustment: The pH of the mixture is adjusted to a specific value, for example, between 5.5 and 7.5, to ensure the formation of the this compound salt. researchgate.netsefh.es

Sterilization: The final solution is sterilized, often by filtration, before being used in preclinical or clinical settings. sefh.es

Design and Characterization of Novel this compound Analogs and Prodrugs

To address the pharmacological limitations of butyrate, such as its short half-life and rapid metabolism, researchers have designed and synthesized novel prodrugs of arginine and butyrate. The primary goal of this derivatization is to create more stable compounds that can deliver the active moieties more effectively to their targets, potentially at lower doses. researchgate.net

A key strategy has been the covalent linkage of arginine and butyrate, moving beyond the simple salt formulation. This has led to the development of ester and amide prodrugs. Two notable examples that have been investigated in preclinical models of Duchenne muscular dystrophy (DMD) are an ester-linked compound, 3-hydroxybutyrate (B1226725) arginate (ABE), and an amide-linked analog (ABA). researchgate.netresearchgate.net The rationale behind this approach is that the covalent bond offers greater stability compared to the ionic bond of the salt, which can dissociate in the body. researchgate.net

The synthesis of these specific prodrugs, ABE and ABA, was outsourced to specialized chemical synthesis companies for the purposes of the reported research. farmaciajournal.com While detailed, step-by-step synthesis protocols and full characterization data like 1H-NMR or Mass Spectrometry results are not extensively detailed in the primary research literature, the design principle involves forming a stable ester or amide bond between the two parent molecules. researchgate.netgoogle.com

The characterization of these novel analogs has been primarily functional, focusing on their biological effects in preclinical models. For example, in studies on mdx mice, a model for DMD, both ABE and ABA were shown to be effective at significantly lower doses than the this compound salt. researchgate.net Treatment with these prodrugs led to improvements in muscle function and a reduction in muscle necrosis. researchgate.netresearchgate.net Furthermore, in vitro studies on human myotubes demonstrated that these prodrugs could increase the expression of utrophin, a protein that can compensate for the lack of dystrophin in DMD. researchgate.net

Structural Modifications and Structure-Activity Relationship Studies

The investigation of this compound and its derivatives has provided valuable insights into their structure-activity relationships (SAR). A central finding is that the nature of the chemical linkage between arginine and butyrate significantly influences the compound's biological activity and potency.

The move from a simple salt (this compound) to covalently linked prodrugs (ABE and ABA) represents a key structural modification. Preclinical studies have demonstrated that this modification leads to a substantial increase in efficacy. Both the ester-linked (ABE) and amide-linked (ABA) prodrugs were found to produce beneficial effects in a mouse model of DMD at doses that were 10 times lower than the effective doses of the this compound salt formulation. researchgate.net This suggests that the covalent bond enhances the bioavailability and/or cellular uptake of the active components.

Further dose-response studies with ABE and ABA have revealed nuances in their activity profiles. For instance, in mdx mice, ABA was found to increase grip strength at all tested doses, with a complete rescue of this parameter at a dose of 50 mg/kg/day. researchgate.net ABE also improved grip strength, with a complete rescue observed at 80 mg/kg/day. researchgate.net In terms of improving fatigue resistance, ABE showed a maximum effect at 50 mg/kg/day, while ABA's maximum effect was seen at 100 mg/kg/day. researchgate.net These findings indicate that even subtle structural differences, such as an ester versus an amide linkage, can impact the optimal effective dose for different aspects of muscle function.

The synergistic action of the two components when covalently linked is a critical aspect of the SAR. The beneficial effects observed are attributed to the combined action of butyrate as a histone deacetylase (HDAC) inhibitor and arginine as a substrate for nitric oxide synthase (NOS), leading to enhanced NO production. researchgate.net Studies have shown that the combined arginine-butyrate formula acts synergistically to increase chromatin acetylation in human myotubes compared to either L-arginine or butyrate alone. researchgate.net

Molecular Mechanisms of Action and Cellular Biology

Chromatin Remodeling and Epigenetic Modulation

Arginine butyrate's mechanisms of action are deeply rooted in its ability to induce epigenetic changes, primarily through the activity of its butyrate (B1204436) component. Butyrate is recognized as a histone deacetylase (HDAC) inhibitor, which allows it to alter chromatin architecture and modulate the expression of various genes. ontosight.ainih.gov

The primary epigenetic effect of this compound is mediated by the butyrate moiety, a short-chain fatty acid that functions as a histone deacetylase (HDAC) inhibitor. cancer.govnih.gov This inhibition prevents the removal of acetyl groups from histones, a key process in epigenetic regulation. nih.gov The inhibitory action of butyrate is particularly directed towards Class I HDACs. plos.org By inhibiting these enzymes, butyrate leads to changes in gene expression, which can induce effects such as cell cycle arrest and apoptosis. ontosight.ai

Research has shown that butyrate can inhibit the activity of HDAC1 and HDAC2. mdpi.com More specific studies on sodium butyrate have quantified its inhibitory concentration (IC₅₀) against specific HDACs, demonstrating its potency. hellobio.com

Table 1: Inhibition Profile of Butyrate against Histone Deacetylases (HDACs)

| HDAC Target | Inhibition Status | IC₅₀ (for Sodium Butyrate) | Reference |

| HDAC1 | Inhibited | 0.3 mM | hellobio.com |

| HDAC2 | Inhibited | 0.4 mM | hellobio.com |

| HDAC7 | Inhibited | 0.3 mM | hellobio.com |

| HDAC6 | Not Inhibited | - | hellobio.com |

| HDAC10 | Not Inhibited | - | hellobio.com |

As a direct consequence of HDAC inhibition, this compound causes the hyperacetylation of core histones, particularly histones H3 and H4. cancer.govnih.gov The inhibition of deacetylation leads to the accumulation of multi-acetylated forms of these histones within the cell nucleus. nih.govcapes.gov.br Studies have demonstrated that in the presence of butyrate, the methylation of histone H3 is significantly more targeted toward chromatin that is already rapidly acetylated. nih.gov This effect is observed even on the promoters of specific viral genes; for instance, sodium butyrate treatment induces hyperacetylation of both H3 and H4 on the promoters of Epstein-Barr virus (EBV) lytic cycle genes. asm.org

The hyperacetylation of histones H3 and H4 significantly alters the structure of chromatin. scbt.com Acetylated histones have a weaker affinity for the negatively charged DNA backbone, which leads to a relaxation of the chromatin structure, often referred to as chromosomal unfolding. cancer.govnih.gov This "opening" of the chromatin makes the DNA more accessible to the transcriptional machinery. nih.gov

This increased accessibility is demonstrated by a heightened sensitivity of the associated DNA to degradation by enzymes like DNase I. nih.gov Research has shown that butyrate-induced increases in DNase I sensitivity occur across various genes, although this change in chromatin state is not always sufficient on its own to trigger transcriptional activation for every gene. nih.gov The modification of chromatin structure is a key mechanism by which butyrate regulates the expression of genes involved in critical cellular processes like proliferation and differentiation. mdpi.com

Gene Expression Regulation Pathways

This compound is a recognized inducer of fetal hemoglobin (HbF) by stimulating the transcription of the γ-globin gene. longdom.orgnih.govnih.gov This effect has been observed in cultured cells, animal models, and clinical trials involving patients with β-globin disorders like sickle cell anemia and β-thalassemia. nih.govresearchgate.netjscimedcentral.com The mechanism is believed to involve the stimulation of the human γ-globin gene promoter, which contains specific butyrate response elements (BREs). nih.govjscimedcentral.com

A short-term trial involving patients with sickle cell anemia and β-thalassemia demonstrated a significant and rapid increase in fetal globin production following treatment with this compound. nih.gov The study documented increases in γ-globin messenger RNA (mRNA), the synthesis of the γ-globin chain, and the proportion of reticulocytes producing fetal hemoglobin (F reticulocytes). longdom.orgnih.gov In addition to its transcriptional effects, some evidence suggests that butyrate may also enhance the translational efficiency of existing γ-globin mRNA, contributing to the increase in HbF levels. nih.gov

Table 2: Research Findings on this compound's Induction of Fetal Globin

| Parameter | Observed Effect | Reference |

| Fetal-globin Synthesis | 6% to 45% increase above pretreatment levels | nih.gov |

| γ-globin mRNA Levels | 2-fold to 6-fold increase | nih.gov |

| F Reticulocytes | Approximately 2-fold increase | nih.gov |

| Total Hemoglobin (in one patient) | Increased from 4.7 to 10.2 g/dL over 7 weeks | nih.gov |

This compound can modulate the gene expression of certain viruses, a mechanism that has been explored as a therapeutic strategy for virus-associated malignancies. bu.edu In cancers associated with a latent Epstein-Barr virus (EBV) infection, such as specific types of lymphomas, the virus does not express its native thymidine (B127349) kinase (TK) enzyme. nih.govashpublications.org This lack of EBV-TK expression renders the infected cancer cells resistant to antiviral drugs like ganciclovir (B1264), which require activation by a viral kinase. nih.govnih.gov

This compound induces an early lytic pattern of EBV gene expression, which includes the transcription of the EBV thymidine kinase gene. cancer.govnih.govashpublications.org By inducing EBV-TK expression, this compound effectively sensitizes the latently infected tumor cells to ganciclovir. nih.govashpublications.org The subsequent administration of ganciclovir leads to the targeted destruction of the EBV-positive cancer cells. cancer.gov A phase 1/2 clinical trial demonstrated that this combination therapy had significant biological activity in patients with refractory EBV-positive lymphoid malignancies, with 10 out of 15 patients showing antitumor responses. nih.gov

Regulation of Proto-oncogene and Tumor Suppressor Gene Expression

This compound has demonstrated the ability to modulate the expression of genes critical to the development and progression of cancer, including proto-oncogenes and tumor suppressor genes. A key target in this regulation is the p210 bcr-abl fusion gene, a hallmark of chronic myelogenous leukemia (CML). nih.govresearchgate.net

Research has shown that this compound can downregulate the expression of the p210 bcr-abl protein in a dose-dependent manner. nih.govresearchgate.net This effect is achieved through the transcriptional regulation of the bcr-abl gene. nih.govresearchgate.net The inhibition of p210 bcr-abl expression is significant because this oncoprotein possesses elevated tyrosine kinase activity that is essential for its transforming activity and functions as an anti-apoptotic factor. nih.govresearchgate.net By reducing its expression, this compound can render CML cells more susceptible to apoptosis, or programmed cell death. nih.govresearchgate.net Studies have demonstrated that exposure to this compound can induce apoptosis in CML cell lines, such as K562, and in fresh leukemia cells from patients. nih.govresearchgate.net

It is noteworthy that the inhibition of p210 bcr-abl expression alone may not be sufficient to induce apoptosis. nih.govresearchgate.net However, this compound's ability to downregulate this key oncogene, in conjunction with its other cellular effects, contributes to its anti-neoplastic potential. nih.govresearchgate.net The regulation of other oncogenes such as myc, ras, myb, jun, and src has also been associated with butyric acid, the active component of this compound. google.com

Differential Expression of Genes Governing Cell Proliferation, Growth, and Differentiation

This compound significantly alters the gene expression profiles that control fundamental cellular processes like proliferation, growth, and differentiation. nih.govplos.org This modulation is largely attributed to its activity as a histone deacetylase (HDAC) inhibitor. nih.govplos.org By inhibiting HDACs, this compound leads to the acetylation of histones, which reduces their affinity for chromatin and allows for chromosomal unfolding. plos.org This, in turn, can modulate the expression of a wide array of genes. plos.org

In studies using mdx mice, a model for Duchenne Muscular Dystrophy, treatment with this compound resulted in the differential expression of numerous genes that regulate cell proliferation, growth, and differentiation when compared to control groups. nih.govplos.org Gene expression profiling experiments revealed that thousands of genes were significantly altered in the this compound-treated group. nih.gov Specifically, these changes pointed to an increase in growth-promoting pathways, such as the IGF-1 pathway. nih.govplos.org

Furthermore, this compound has been shown to induce the expression of fetal forms of adult genes, a key strategy in some therapeutic approaches. nih.govnih.gov For instance, it can lead to an increase in the expression of utrophin, a homolog of dystrophin. nih.gov The compound's influence extends to the prolonged expression of growth-promoting genes like c-myb and c-myc. researchgate.net This broad impact on gene expression underscores this compound's potential to influence cellular fate and function.

Transcriptional Control of Genes Related to Myogenesis, Fibrosis, and Inflammation

This compound exerts transcriptional control over genes involved in myogenesis (muscle formation), fibrosis (scarring), and inflammation. nih.govplos.org This multi-faceted regulation is particularly relevant in the context of muscle disorders.

Myogenesis: In the mdx mouse model, this compound treatment has been associated with alterations in the expression of genes that control myogenesis. nih.govplos.org While some studies have shown an increase in utrophin expression, a protein important for muscle integrity, others did not observe a significant up-regulation at the mRNA or protein level. plos.org L-arginine, a component of this compound, has been independently shown to induce utrophin expression. plos.org Butyrate, the other component, is known to promote myogenic differentiation by affecting the expression of key transcription factors like MyoD and myogenin. researchgate.net

Fibrosis: A significant effect of this compound is the reduction of fibrosis. nih.govnih.gov Gene expression profiling in this compound-treated skeletal muscle indicated a decrease in pro-fibrotic pathways. nih.govplos.org This is consistent with findings that butyrate can inhibit the activation of fibroblasts and reduce the production of TGF-β1, a key driver of fibrosis. frontiersin.org In pancreatic fibrosis models, sodium butyrate, a related compound, was shown to decrease the expression of α-smooth muscle actin, a marker of fibrosis. nih.gov

Inflammation: this compound treatment also leads to alterations in the expression of genes that control inflammation. nih.govplos.org Butyrate is known to have anti-inflammatory properties and can suppress the expression of pro-inflammatory genes. nih.gov It can inhibit the production of inflammatory mediators and the activation of NF-κB, a key transcription factor in the inflammatory response. frontiersin.orgnih.gov

The following table summarizes the effects of this compound on gene expression in these three key areas:

| Process | Effect of this compound | Key Genes/Pathways Affected | Supporting Evidence |

| Myogenesis | Modulates gene expression, potential for utrophin induction. | Utrophin, MyoD, Myogenin | nih.govplos.orgresearchgate.net |

| Fibrosis | Decreases pro-fibrotic gene expression, reduces tissue fibrosis. | TGF-β1 pathway, α-smooth muscle actin | nih.govplos.orgfrontiersin.orgnih.gov |

| Inflammation | Alters expression of inflammatory control genes, anti-inflammatory effects. | NF-κB pathway, pro-inflammatory cytokines | nih.govplos.orgfrontiersin.orgnih.gov |

Cellular Signaling Network Perturbations

This compound influences several critical intracellular signaling networks, leading to a cascade of cellular responses. These perturbations are central to its mechanism of action and contribute to its diverse biological effects.

Activation of Nitric Oxide (NO) Signaling Cascades

A key pharmacological activity of this compound is the activation of the nitric oxide (NO) signaling pathway. researchgate.netnih.gov This is primarily due to its L-arginine component, which serves as a substrate for nitric oxide synthase (NOS) to produce NO. sefh.esasm.org NO is a crucial signaling molecule with a wide range of physiological functions. journalmeddbu.com

The activation of NO signaling by this compound is thought to contribute to its therapeutic effects in several ways. sefh.es For instance, in the context of wound healing, increased NO production can lead to vasodilation, thereby improving oxygen delivery to tissues. sefh.es In models of Duchenne muscular dystrophy, enhancing the NO pathway is a primary mechanism through which this compound derivatives are believed to exert their beneficial effects. researchgate.netnih.gov Studies have shown a synergistic action between the L-arginine and butyrate components, suggesting that the combined effect on the NO pathway and other cellular processes is greater than the sum of their individual effects. researchgate.net

Modulation of Signal Transducer and Activator of Transcription (STAT) Pathways (e.g., STAT5)

This compound has been shown to modulate the Signal Transducer and Activator of Transcription (STAT) pathways, with a particular impact on STAT5. researchgate.net The STAT family of proteins are transcription factors that play a critical role in relaying signals from cytokines and growth factors from the cell membrane to the nucleus, where they regulate gene expression involved in processes like cell proliferation, differentiation, and survival.

Research has demonstrated that both butyrate and specific growth-stimulatory short-chain fatty acid derivatives (SCFADs), including this compound, can induce prolonged phosphorylation and activation of STAT5. researchgate.net This sustained activation, lasting for over 120 minutes, is in contrast to the transient activation observed with some other stimuli like interleukin-3 (IL-3). researchgate.net The prolonged activation of STAT5 by these compounds is linked to the induction of cellular proliferation. researchgate.net

Influence on Mitogen-Activated Protein Kinase (MAPK) Systems

This compound and its constituent, butyrate, exert a significant influence on the Mitogen-Activated Protein Kinase (MAPK) signaling systems. The MAPK cascades, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. ashpublications.org

Butyrate has been shown to modulate these pathways in a context-dependent manner. In some cancer cell lines, butyrate treatment leads to a decrease in the phosphorylation of ERK and JNK, while simultaneously increasing the phosphorylation of p38. ashpublications.org The inhibition of the ERK pathway is associated with the induction of differentiation and inhibition of cell proliferation. ashpublications.org Conversely, the activation of the p38 pathway appears to be involved in the induction of certain differentiation markers. ashpublications.org

In other cellular contexts, such as in immune cells, short-chain fatty acids like butyrate can regulate MAPK pathways by inhibiting histone deacetylases (HDACs). frontiersin.org This can lead to the dephosphorylation of MAPK and inhibition of the ERK, JNK, and p38 signaling pathways, ultimately suppressing the production of pro-inflammatory cytokines. frontiersin.org The binding of butyrate to its receptors can also lead to the phosphorylation of p38 MAPK, contributing to apoptosis. mdpi.com

Interplay with Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling

This compound's influence on cellular processes extends to its interaction with the cyclic adenosine monophosphate (cAMP) signaling pathway, a crucial regulator of various physiological functions. Studies have demonstrated that butyrate can activate the cAMP-protein kinase A (PKA)-cAMP response element-binding protein (CREB) signaling cascade in intestinal epithelial cells. nih.govresearchgate.net This activation is characterized by an increase in intracellular cAMP levels, enhanced PKA activity, and subsequent phosphorylation of CREB. nih.govresearchgate.net

Interestingly, the mechanism by which butyrate elevates cAMP levels appears to be independent of the typical G protein-coupled receptor (GPR)-mediated pathways that usually regulate adenylyl cyclase (AC) and phosphodiesterase (PDE), the enzymes responsible for cAMP synthesis and degradation, respectively. nih.gov Research in Caco-2 cells, a human colon adenocarcinoma cell line, revealed that butyrate did not affect the activities of AC or PDE. nih.gov Instead, it was observed that butyrate-treated cells exhibited higher concentrations of adenosine triphosphate (ATP), the substrate for cAMP production. nih.govresearchgate.net This suggests that this compound may activate the cAMP-PKA-CREB signaling pathway by increasing the available ATP pool for cAMP synthesis. nih.govresearchgate.net This activation of the cAMP pathway points to a broader range of regulatory effects of butyrate that may be mediated through this signaling cascade. nih.gov

Impact on Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis, is significantly modulated by butyrate. nih.govdntb.gov.ua In several cancer cell lines, butyrate has been shown to inhibit the Wnt/β-catenin pathway. nih.gov This inhibition can lead to a decrease in the nuclear accumulation of β-catenin, a key effector of the pathway. frontiersin.org By preventing β-catenin's translocation to the nucleus, butyrate can suppress the transcription of target genes involved in cell proliferation and survival, such as c-myc and cyclin D1. nih.govnih.gov

The interaction is complex, as both hyperactivation and suppression of the Wnt/β-catenin pathway can lead to apoptosis in colorectal cancer cells. nih.gov In some contexts, butyrate treatment leads to the stabilization of membrane-bound β-catenin, promoting cell-cell adhesion and differentiation in colon cancer cells. frontiersin.org However, in other instances, particularly with prolonged exposure, cancer cells can develop resistance by switching from canonical (β-catenin-dependent) to noncanonical (β-catenin-independent) Wnt signaling, which can promote cell survival. plos.org This switch can involve the upregulation of components like WNT5A and its receptor ROR2. plos.org

Regulation of PI3K/Akt Signaling

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation, and it is often dysregulated in cancer. nih.govgenome.jp Butyrate has been shown to modulate this pathway, often leading to an inhibition of its pro-survival signals. researchgate.net This inhibition can occur through various mechanisms, including the activation of protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate Akt.

In some cancer cells, butyrate-induced apoptosis is linked to the suppression of the PI3K/Akt pathway. nih.gov The inhibition of this pathway can contribute to cell cycle arrest and the induction of apoptosis. nih.gov Furthermore, the interplay between the PI3K/Akt pathway and other signaling cascades, such as the Wnt/β-catenin pathway, is crucial. For instance, the activation of noncanonical Wnt signaling in butyrate-resistant cells can lead to increased Akt signaling, promoting cell survival. plos.org L-arginine, a component of this compound, has also been shown to activate the Akt pathway in certain cellular contexts, suggesting a complex and potentially cell-type-specific regulation of this pathway by this compound. researchgate.netresearchgate.netmdpi.com

Cellular Fate Processes

Induction of Cellular Differentiation in Transformed Cell Lines

A hallmark of this compound's activity is its ability to induce cellular differentiation in a wide array of transformed cell lines. nih.govashpublications.org This effect is not limited to a specific cell type, with studies documenting its efficacy in leukemias, colon carcinomas, neuroblastomas, and sarcomas. nih.govashpublications.org The induction of differentiation is often characterized by morphological changes, where the cancer cells adopt a more mature and less malignant phenotype. ashpublications.org

Functionally, this differentiation is accompanied by the expression of cell-type-specific markers. For example, in human sarcoma cell lines, treatment with this compound leads to an increase in alkaline phosphatase activity and total protein content, both indicators of a more differentiated state. nih.gov Similarly, in human erythroleukemia K562 cells, butyrate induces erythroid differentiation. ashpublications.org This broad-spectrum differentiation-inducing capability suggests that this compound targets a common mechanism inherent to many cancer cells. ashpublications.org

Mechanisms of Cell Cycle Arrest (e.g., G0/G1 Phase)

This compound is a potent inducer of cell cycle arrest, primarily in the G0/G1 phase, in numerous cancer cell types. nih.govresearchgate.netnih.gov This arrest is a key mechanism underlying its anti-proliferative effects. The molecular basis for this cell cycle blockade involves the modulation of several key regulatory proteins.

A critical target of butyrate is the cyclin-dependent kinase inhibitor p21WAF1/CIP1. nih.gov Butyrate treatment leads to the upregulation of p21, which in turn inhibits the activity of cyclin-dependent kinases (CDKs) that are necessary for the G1 to S phase transition. nih.govresearchgate.net This upregulation of p21 can occur through both p53-dependent and independent mechanisms. researchgate.net Additionally, butyrate can influence the expression of other cell cycle regulators, including the downregulation of cyclins and CDKs, and the inhibition of the phosphorylation of the retinoblastoma protein (pRb). dtic.mil The hypophosphorylated form of pRb sequesters transcription factors required for S-phase entry, thus enforcing the G1 arrest. dtic.mil In some cell types, butyrate can also induce a G2/M phase arrest. plos.orgsemanticscholar.org

Apoptosis Induction Pathways (e.g., Mitochondria/Cytochrome c-mediated)

This compound is a well-documented inducer of apoptosis, or programmed cell death, in various cancer cell lines. nih.govresearchgate.net A primary mechanism for this is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This pathway is initiated by cellular stress and is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Butyrate treatment can shift the balance of Bcl-2 family members towards a pro-apoptotic state. nih.gov This often involves the upregulation of pro-apoptotic proteins like Bak and the downregulation of anti-apoptotic proteins such as Bcl-xL. nih.gov This shift in the Bcl-2 rheostat leads to increased mitochondrial outer membrane permeabilization (MOMP). MOMP allows for the release of cytochrome c from the mitochondria into the cytosol. nih.gov In the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which then activates caspase-9. nih.gov Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis. nih.gov L-arginine has also been shown to alleviate apoptosis in some contexts by preserving mitochondrial membrane potential. researchgate.netresearchgate.netmdpi.com

Interactive Data Table of Research Findings

Autophagy Pathway Modulation and Its Regulatory Mechanisms

This compound, through its constituent components, exerts significant influence over autophagy, the cellular process of degrading and recycling damaged organelles and proteins to maintain homeostasis. microbialcell.com The butyrate moiety, a short-chain fatty acid (SCFA), is a key modulator of this pathway. One primary mechanism involves the inhibition of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comnih.gov The mTOR complex 1 (mTORC1), a crucial sensor of nutrient availability, typically suppresses autophagy. frontiersin.orgbiorxiv.org Butyrate has been shown to inhibit the phosphorylation of Akt and mTOR, sometimes through the induction of reactive oxygen species (ROS), which leads to the upregulation of autophagy-initiating proteins such as beclin 1, ATG5, and LC3-II, thereby promoting the formation of autophagosomes. mdpi.com

Another significant regulatory mechanism is through butyrate's function as a histone deacetylase (HDAC) inhibitor. frontiersin.orgnih.gov By inhibiting HDACs, butyrate promotes histone hyperacetylation, an epigenetic modification that can upregulate the expression of autophagy-related genes (ATG) and increase autophagic flux. frontiersin.org

However, the effect of butyrate on autophagy can be context-dependent. In colonocytes, where butyrate serves as a primary energy source, it can inhibit autophagy to maintain mitochondrial respiration and ATP production. frontiersin.org In other scenarios, sodium butyrate has been observed to inhibit autophagy induced by advanced glycation end-products (AGEs) by blocking the PI3K/Akt/NF-κB signaling pathway. mdpi.com

The arginine component also contributes to autophagy regulation. The catabolism of arginine into polyamines like spermidine (B129725) is known to promote autophagy. frontiersin.org Furthermore, L-arginine supplementation has been found to ameliorate defective autophagy by partially restoring mTOR activity, highlighting its role as a positive nutrient signal in this pathway. biorxiv.org

| Mechanism | Key Molecules/Pathways Involved | General Outcome | References |

|---|---|---|---|

| mTOR Pathway Inhibition | Akt, mTOR, Beclin-1, ATG5, LC3-II | Induction of autophagy | mdpi.comnih.govbiorxiv.org |

| Histone Deacetylase (HDAC) Inhibition | HDACs, Acetylated Histones, ATG genes | Upregulation of autophagic flux | frontiersin.orgnih.gov |

| Nutrient/Energy Sensing | ATP levels, PI3K/Akt/NF-κB | Context-dependent inhibition or promotion of autophagy | frontiersin.orgmdpi.com |

| Arginine-Mediated Modulation | mTOR, Polyamines (e.g., spermidine) | Promotion of autophagy | frontiersin.orgbiorxiv.org |

Metabolic Reprogramming at the Cellular Level

Effects on Cellular Energy Metabolism and Oxidative Processes

This compound plays a multifaceted role in reprogramming cellular energy metabolism and managing oxidative stress. Butyrate is a crucial energy substrate, particularly for intestinal epithelial cells, where it is readily metabolized. nih.govresearchgate.net The metabolic effect of butyrate can be dependent on its concentration; at lower concentrations, it is primarily oxidized as an energy source, whereas at higher concentrations, it functions as an HDAC inhibitor, altering gene expression related to metabolism. nih.gov Studies show that butyrate influences energy homeostasis by affecting processes like thermogenesis and lipid and glucose metabolism, partly through the activation of G protein-coupled receptors (GPCRs). nih.govresearchgate.net In macrophages, butyrate treatment has been shown to decrease glycolysis, an effect linked to the inhibition of the mTOR pathway. nih.gov It can also support mitochondrial function by rescuing deficits in mitochondrial respiration to maintain cellular ATP levels. frontiersin.org

Regarding oxidative processes, both components of this compound contribute to cellular protection. Butyrate is known to regulate oxidative stress. nih.gov Sodium butyrate has been demonstrated to alleviate oxidative stress induced by AGEs in THP-1 cells. mdpi.com The L-arginine component also has significant anti-oxidative properties. nih.gov It can protect cells from oxidative damage induced by lipopolysaccharides (LPS) and reduce levels of lipid peroxidation. nih.gov In studies on mdx mice, a model for Duchenne muscular dystrophy, this compound treatment was found to differentially express genes involved in oxidative phosphorylation. nih.gov Oxidative stress can lead to the modification of amino acid residues in proteins, including arginine, causing structural changes and loss of function. frontiersin.org

| Process | Effect of this compound | Key Findings | References |

|---|---|---|---|

| Cellular Energy Metabolism | Modulation | Butyrate serves as an energy source for colonocytes and influences glycolysis, thermogenesis, and lipid metabolism. | nih.govnih.govresearchgate.net |

| Mitochondrial Function | Support | Rescues deficits in mitochondrial respiration to maintain ATP production; affects oxidative phosphorylation pathways. | frontiersin.orgnih.gov |

| Oxidative Stress | Reduction | Both arginine and butyrate components protect against cellular oxidative damage and reduce lipid peroxidation. | nih.govmdpi.comnih.gov |

Modulation of Specific Intracellular Metabolic Pathways (e.g., amino acid metabolism)

This compound significantly modulates a variety of intracellular metabolic pathways, with a pronounced impact on amino acid metabolism. Gene expression profiling in dystrophic mice treated with this compound revealed changes in pathways controlling aminoacyl-tRNA biosynthesis, which is fundamental for protein synthesis. nih.gov

Metabolomic studies using sodium butyrate have provided more granular insights, showing alterations in multiple metabolic pathways. mdpi.com These include the metabolism of D-glutamine and D-glutamate, arginine biosynthesis, alanine, aspartate, and glutamate (B1630785) metabolism, and sphingolipid metabolism. mdpi.com The modulation of arginine biosynthesis is particularly noteworthy, as arginine itself is a hub for numerous metabolic activities. mdpi.comnih.gov

Arginine is a conditionally essential amino acid that serves as a precursor for the synthesis of proteins and several bioactive molecules, including nitric oxide, creatine (B1669601), proline, and polyamines. nih.govnih.gov Its metabolism is central to the urea (B33335) cycle for nitrogen disposal. nih.gov The availability and catabolism of arginine are deeply intertwined with immune cell function and inflammatory responses. nih.govfrontiersin.org Butyrate administration has been shown to directly alter amino acid metabolism, affecting the cellular levels of L-arginine and other amino acids like L-alanine. frontiersin.org This metabolic crosstalk highlights the compound's ability to reprogram cellular functions by influencing the availability and utilization of essential building blocks and signaling molecules.

| Affected Pathway | Observed Change | Biological Context | References |

|---|---|---|---|

| Aminoacyl-tRNA Biosynthesis | Altered gene expression | Skeletal muscle of dystrophic mice treated with this compound | nih.gov |

| Arginine Biosynthesis | Altered | Metabolomic analysis of THP-1 cells treated with sodium butyrate | mdpi.com |

| D-glutamine and D-glutamate Metabolism | Altered | Metabolomic analysis of THP-1 cells treated with sodium butyrate | mdpi.com |

| Alanine, Aspartate, and Glutamate Metabolism | Altered | Metabolomic analysis of THP-1 cells treated with sodium butyrate | mdpi.com |

| Arginine and Proline Metabolism | Altered | Metabolomic analysis in the gut-liver axis following butyrate supplementation | frontiersin.org |

Preclinical Efficacy and Pharmacological Studies in Animal Models

Hematological Disorders: Investigation of Fetal Hemoglobin Induction

Arginine butyrate's potential to induce fetal hemoglobin (HbF) has been explored in vitro using the human erythroleukemia cell line K562 as a model system. Studies have shown that butyrate (B1204436), the active component of this compound, can induce erythroid differentiation in these cells. This process is characterized by an inhibition of cell proliferation and a corresponding induction of hemoglobin synthesis. researchgate.netescholarship.orgnih.gov The mechanism of action appears to involve the modulation of mitogen-activated protein (MAP) kinase signaling pathways. Specifically, butyrate treatment leads to the inhibition of extracellular signal-regulated kinases (ERK) and the activation of p38 MAP kinase, a combination of events critical for driving the differentiation process. researchgate.netnih.gov

Research has demonstrated that butyrate selectively promotes the production of fetal hemoglobin in K562 cells. researchgate.net The effectiveness of butyrate in inducing hemoglobinization has been observed under different treatment regimens. One study found that after three days of incubation with butyrate, the percentage of hemoglobin-producing cells (benzidine-positive cells) increased by four to six-fold, with total hemoglobin production rising by 9 to 14-fold. researchgate.net Intermittent pulse treatment with butyrate was shown to be particularly effective, maintaining a high percentage of differentiated cells over multiple treatment cycles, suggesting this could be a favorable regimen for sustained HbF induction. researchgate.net

Table 1: Effects of Butyrate on K562 Erythroid Cells in vitro

| Parameter | Observation | Source(s) |

| Cell Proliferation | Inhibited | researchgate.netescholarship.org |

| Hemoglobin Synthesis | Induced | researchgate.netescholarship.orgresearchgate.net |

| Fetal Hemoglobin (HbF) | Selectively promoted | researchgate.net |

| Benzidine-Positive Cells | 4- to 6-fold increase | researchgate.net |

| Total Hemoglobin | 9- to 14-fold increase | researchgate.net |

| Signaling Pathway | Inhibition of ERK, Activation of p38 MAP kinase | researchgate.netnih.gov |

| Optimal Regimen | Intermittent pulse treatment sustained differentiation | researchgate.net |

The capacity of butyrate to induce fetal hemoglobin has also been evaluated in various animal models. In utero infusions of butyrate in sheep fetuses were shown to delay the developmental switch from fetal (γ-globin) to adult (β-globin) gene expression. nih.gov Studies in non-human primates have further substantiated these findings, where butyrate administration to adult baboons successfully induced γ-globin gene expression. nih.gov

Transgenic mouse models carrying the human γ-globin gene have also been instrumental in demonstrating the effects of butyrate. In these models, butyrate treatment led to an increased expression of the human γ-globin gene. nih.gov However, it is noteworthy that experience from animal models has also suggested that the fetal hemoglobin response to butyrate may not be sustained with prolonged administration of high doses. nih.gov This observation has been attributed to the known antiproliferative effects of butyrate, which could potentially limit the expansion of erythroid progenitor cells over time. nih.gov

Table 2: Summary of this compound Studies in Animal Models of Hemoglobinopathies

| Animal Model | Key Findings | Source(s) |

| Sheep Fetuses | Delayed the developmental switch from γ- to β-globin gene expression. | nih.gov |

| Adult Baboons | Induced γ-globin gene expression. | nih.gov |

| Transgenic Mice | Increased expression of the human γ-globin gene. | nih.gov |

| General Observation | The HbF response may be lost after prolonged high-dose administration. | nih.gov |

Musculoskeletal System Pathologies: Duchenne Muscular Dystrophy Models

A notable outcome was the improvement in grip strength. researchgate.net Specifically, the this compound-treated group demonstrated a slower rate of decline in unadjusted forelimb strength compared to untreated controls. nih.gov At five months of age, this group showed a significant improvement in unadjusted forelimb grip strength. nih.gov Furthermore, oral administration of this compound was found to enhance fatigue resistance, another critical performance index in the context of muscular dystrophy. nih.gov Despite these positive effects on strength and endurance, the treatment did not lead to significant differences in other behavioral activities or Rotarod performance. nih.gov

Table 3: Muscle Function and Performance in mdx Mice Treated with this compound

| Performance Index | Observation | Source(s) |

| Forelimb Grip Strength | Improved; slower rate of decline noted. | researchgate.netnih.gov |

| Fatigue Resistance | Improved. | nih.gov |

| Behavioral Activity | No significant changes observed. | nih.gov |

| Rotarod Performance | No significant differences observed. | nih.gov |

Histopathological analysis of tissues from this compound-treated mdx mice reveals targeted benefits, particularly in mitigating fibrosis. A six-month treatment regimen resulted in a significant decrease in fibrosis in the gastrocnemius muscle. researchgate.netresearchgate.netnih.gov This anti-fibrotic effect was a key finding, correlating with the observed improvements in grip strength. nih.gov

Table 4: Histopathological Findings in mdx Mice Treated with this compound

| Tissue | Histopathological Parameter | Finding | Source(s) |

| Gastrocnemius Muscle | Fibrosis | Significantly decreased. | researchgate.netresearchgate.netnih.gov |

| Heart | Fibrosis | Trend toward a decrease. | nih.gov |

| Heart | Ejection Fraction / Fractional Shortening | Protected against drastic reduction. | nih.gov |

| Heart | Ventricular Dilatation / Hypertrophy | Protected against development. | nih.gov |

| Diaphragm | Fibrosis | No significant changes observed. | nih.gov |

| Skeletal Muscle (General) | Necrosis / Regeneration (H&E) | No significant improvements noted. | nih.gov |

A key therapeutic strategy for DMD involves upregulating utrophin, a protein that can functionally compensate for the absence of dystrophin. However, studies investigating the effect of this compound on utrophin expression in mdx mice have yielded specific results. Following a six-month treatment period, analysis of skeletal muscle did not show a statistically significant up-regulation of utrophin at either the messenger RNA (mRNA) or protein level. nih.gov

While not statistically significant, Western blot analysis did indicate a non-significant 28% increase in utrophin protein expression in the this compound-treated group. nih.gov This outcome is notably different from studies involving L-arginine alone, which has been reported to induce utrophin expression in mdx mouse muscle. nih.gov The current preclinical data for this compound does not provide evidence for a significant impact on the expression of other dystrophin-associated proteins like β-dystroglycan.

Table 5: Utrophin Expression in mdx Mice Skeletal Muscle Following this compound Treatment

| Protein | Method of Analysis | Result | Source(s) |

| Utrophin | mRNA level analysis | No significant up-regulation. | nih.gov |

| Utrophin | Protein level (Western blot) | No significant up-regulation; a non-significant 28% increase was noted. | nih.gov |

Calcium Homeostasis and Neuromuscular Excitability

Preclinical studies using mouse models of Duchenne muscular dystrophy (DMD) have demonstrated the potential of this compound derivatives to improve muscle phenotype and function. In mdx mice, a common animal model for DMD, treatment with this compound derivatives led to a significant reduction in spontaneous calcium spikes, with a reported 50% decrease observed. nih.gov This suggests a role for the compound in modulating calcium homeostasis within muscle cells. nih.gov

Furthermore, these studies have shown improvements in neuromuscular excitability. Nerve excitability abnormalities detected in untreated mdx mice were almost entirely rescued following treatment with low doses of this compound derivatives. nih.gov This was accompanied by a notable improvement in muscle function, with an approximate 60% increase in force and a 3.5-fold improvement in fatigue resistance. nih.govresearchgate.net The treatment also resulted in a substantial reduction in heart necrosis, with the percentage of necrotic tissue in heart sections being reduced by approximately 90%. nih.govresearchgate.net In addition to these muscular and cardiac benefits, oral administration of this compound protected against the progressive spinal deformity, or kyphosis, observed in mdx mice. nih.gov The kyphosis index in treated mice reached 94% of the value seen in healthy control mice. nih.gov

Table 1: Effects of this compound Derivatives in mdx Mouse Models

| Parameter | Observed Effect | Reference |

| Spontaneous Ca2+ Spikes | 50% reduction | nih.gov |

| Nerve Excitability | Almost total rescue of abnormalities | nih.gov |

| Muscle Force | ~60% improvement | nih.govresearchgate.net |

| Fatigue Resistance | 3.5-fold improvement | nih.govresearchgate.net |

| Heart Necrosis | ~90% reduction | nih.govresearchgate.net |

| Kyphosis Index | Reached 94% of control value | nih.gov |

Oncological Preclinical Investigations

The potential of this compound as an anticancer agent has been explored in various preclinical settings, focusing on its direct antitumor effects and its ability to sensitize virus-associated cancers to antiviral therapies.

Antitumorigenic Effects in Murine Cancer Models

In murine cancer models, butyrate, a component of this compound, has been shown to significantly attenuate tumor growth. researchgate.net Studies in mice with hepatocellular carcinoma demonstrated that butyrate exposure led to a notable reduction in tumor volume. researchgate.net This effect is partly attributed to the ability of butyrate to reshape the tumor microenvironment. researchgate.net Butyrate has been observed to slow down tumor growth by impacting immune cells, tumor cells, and healthy intestinal cells. nih.gov It can inhibit the proliferation of various cancer cell lines in vitro, including colon, esophageal, lung, liver, and breast cancer cells, while promoting senescence and apoptosis in a dose-dependent manner. nih.gov

Sensitization of Latent Virus-Associated Malignancies to Antiviral Agents in vivo

A key area of investigation for this compound is its ability to sensitize malignancies associated with latent Epstein-Barr virus (EBV) to antiviral drugs. nih.govnih.gov In these cancers, the virus is in a latent state and does not express the viral thymidine (B127349) kinase (TK) enzyme, which is necessary to activate nucleoside antiviral agents like ganciclovir (B1264). nih.govnih.gov this compound can induce the expression of EBV-TK in latently infected B cells. nih.govcancer.gov This induction of EBV-TK renders the previously resistant lymphoma cells susceptible to ganciclovir-induced apoptosis. nih.gov This mechanism suggests that the presence of the latent EBV genome could make a tumor susceptible to this combination therapy approach. nih.gov

Inflammatory and Fibrotic Conditions: Pancreatitis and Wound Healing Models

The anti-inflammatory and anti-fibrotic properties of this compound and its components have been investigated in animal models of pancreatitis and wound healing.

Attenuation of Inflammation and Oxidative/Nitrosative Stress Responses in Pancreatitis Models

In rodent models of L-arginine-induced acute pancreatitis, butyrate supplementation has been shown to be therapeutic. nih.govnih.gov This model of pancreatitis is characterized by damage to pancreatic acinar cells, leading to inflammation and oxidative stress. scielo.brturkjgastroenterol.org Studies have shown that butyrate supplementation can attenuate the necrosis of pancreatic tissue and reduce systemic inflammation. nih.gov Specifically, it has been observed to decrease oxidative and nitrosative stress. nih.gov In rats with L-arginine-induced pancreatitis, post-treatment with sodium butyrate led to a significant decrease in the expression of interleukin-1β and inducible nitric oxide synthase. nih.gov Butyrate supplementation also resulted in reduced pancreatic tissue necrosis and attenuated oxidative stress in the pancreas. nih.gov

Table 2: Effects of Butyrate in L-Arginine-Induced Pancreatitis Models

| Parameter | Observed Effect | Reference |

| Pancreatic Tissue Necrosis | Attenuated | nih.gov |

| Systemic Inflammation | Reduced | nih.gov |

| Oxidative/Nitrosative Stress | Decreased | nih.gov |

| Interleukin-1β Expression | Significantly decreased | nih.gov |

| Inducible Nitric Oxide Synthase Expression | Significantly decreased | nih.gov |

Inhibition of Fibrogenesis and Tissue Remodeling

The effects of arginine and butyrate on fibrosis and tissue remodeling have been studied in the context of wound healing and pancreatitis-associated fibrosis. In a rat model of L-arginine-induced pancreatitis, post-treatment with sodium butyrate was found to decrease pancreatic fibrosis. nih.gov This was associated with a significant decrease in the expression of α-smooth muscle actin, a marker of fibrosis. nih.gov

In the context of wound healing, supplemental dietary arginine has been shown to enhance the process in normal mice. nih.gov Studies have demonstrated that arginine supplementation increases wound breaking strength and collagen deposition. nih.gov This effect is believed to be mediated, at least in part, through the nitric oxide pathway. nih.gov A mixture containing arginine, glutamine, and β-hydroxy-β-methyl butyrate was also found to have a positive impact on the healing of ischemic wounds in rats, with a notable reduction in the inflammatory process. nih.gov

Mechanisms in Wound Healing and Tissue Repair

The synergistic action of arginine and butyrate precursors has been examined in models of wound healing, demonstrating a positive impact on the repair process. Arginine is known to be a crucial substrate for collagen synthesis and nitric oxide production, both of which are vital for tissue regeneration. nih.govnursingcenter.comwoundsource.com Butyrate and its derivatives are recognized for their anti-inflammatory properties.

In a study on ischemic wounds in rats, a mixture containing L-arginine, L-glutamine, and β-hydroxy-β-methyl butyrate (HMB) was found to significantly reduce wound size compared to a control group. nih.gov The treatment group also exhibited a lower inflammatory cell accumulation score. nih.gov However, this study did not find significant differences in collagen accumulation, granulation tissue maturation, angiogenesis, or reepithelialization between the groups. nih.gov Another study investigating secondary wound healing in rats with a similar mixture did not find a significant enhancement of the healing process. nih.gov

Long-term supplementation with a combination of HMB, arginine, and glutamine was observed to have a positive effect on pressure ulcer healing in sedentary older adults in a retrospective matched case-control study. nih.gov

Table 1: Effects of Arginine and HMB Combination on Ischemic Wound Healing in Rats

| Parameter | Control Group | Treatment Group (Arginine, Glutamine, HMB) | P-value |

|---|---|---|---|

| Wound Size (Day 10) | Larger | Significantly Smaller | < .001 |

| Wound Size (Day 14) | Larger | Significantly Smaller | < .001 |

| Inflammatory Cell Accumulation Score | Higher | Significantly Lower | .008 |

| Collagen Accumulation | No Significant Difference | No Significant Difference | .340 |

| Granulation Tissue Maturation | No Significant Difference | No Significant Difference | .161 |

| Angiogenesis | No Significant Difference | No Significant Difference | .387 |

| Reepithelialization | No Significant Difference | No Significant Difference | .190 |

Data sourced from a study on ischemic wounds in a rat model. nih.gov The treatment group received 200 mg/kg of L-arginine, 200 mg/kg of L-glutamine, and 40 mg/kg of β-hydroxy-β-methyl butyrate per day.

Metabolic Diseases: Diabetes Models

The potential roles of arginine and butyrate in managing metabolic diseases such as diabetes have been investigated in various animal models. These studies suggest that their combined administration could positively influence glucose metabolism and muscle health.

In a rat model of diabetes, a combination of HMB, lysine (B10760008), and arginine was shown to be effective in controlling blood glucose levels. mdpi.comnih.gov This supplementation led to decreased blood glucose and serum glycosylated hemoglobin, along with increased insulin (B600854) sensitivity. mdpi.comnih.gov The molecular mechanisms behind these effects in muscle cells include an increase in the amount of GLUT4 transporter and stimulation of the insulin-dependent signaling pathway involving IRS-1 and Akt. mdpi.comnih.govugr.es

Butyrate supplementation on its own has been shown to prevent and treat diet-induced insulin resistance in mouse models. nih.govnih.gov It has been observed to improve insulin sensitivity and reduce adiposity. nih.gov The mechanism for this is linked to the promotion of energy expenditure and the induction of mitochondrial function. nih.gov In diabetic mice, butyrate was found to restore homeostatic levels of inflammatory markers and reduce reactive oxygen species production, which are known to mediate diabetes-induced colon disturbance. bioscientifica.com

A study on non-diabetic adults with obesity showed that oral L-arginine combined with sodium butyrate significantly increased the area under the curve of plasma GLP-1, a hormone that plays a key role in glucose homeostasis. nih.gov

Table 2: Effects of HMB, Lysine, and Arginine Supplementation in a Rat Model of Diabetes

| Parameter | Diabetic Control Group | Supplemented Group |

|---|---|---|

| Blood Glucose | Elevated | Decreased |

| Serum Glycosylated Hemoglobin | Elevated | Decreased |

| Insulin Sensitivity | Impaired | Increased |

| Lean Body Mass | Decreased | Increased |

| Muscle GLUT4 Expression | Lower | Increased |

| Muscle Akt Phosphorylation | Lower | Increased |

Findings from in vivo studies using a rat model of diabetes. mdpi.comnih.govresearchgate.net

Skeletal muscle plays a critical role in protein and glucose homeostasis, and its atrophy is a common complication of diabetes. mdpi.comnih.gov Nutritional approaches have explored the use of arginine and butyrate precursors to counteract muscle loss in diabetic states.

In a rat model of diabetes, supplementation with a combination of HMB, lysine, and arginine was found to prevent skeletal muscle atrophy. mdpi.comnih.gov This combination increased lean body mass and, in muscle cell cultures, enhanced net protein synthesis. mdpi.comnih.gov The underlying mechanism involves the stimulation of the insulin-dependent signaling pathway. mdpi.comnih.govugr.es

Preclinical Pharmacokinetics and Pharmacodynamics

In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The preclinical investigation of arginine butyrate's ADME profile reveals a rapid but transient systemic exposure, primarily characterized by the behavior of its butyrate (B1204436) component. Studies involving the administration of 1-¹⁴C-labelled butyrate salts, including this compound, to animal models such as mice, have demonstrated a swift appearance of radioactivity in the bloodstream following both intraperitoneal and oral routes. spandidos-publications.comgoogle.com This indicates rapid absorption of the butyrate moiety into systemic circulation.

Following absorption, the distribution is relatively wide, with radioactivity being detected in several organs. The liver, in particular, has been identified as a primary organ for distribution and accumulation, where it is maintained for comparatively long periods. spandidos-publications.comgoogle.com Radioactivity has also been noted in the kidney, brain, and muscles. spandidos-publications.com

Pharmacodynamic Markers and Biomarkers of Response in Animal Models

The pharmacodynamic effects of this compound have been extensively studied in preclinical models, particularly the mdx mouse model for Duchenne muscular dystrophy (DMD). In these models, this compound administration leads to significant and measurable improvements in various biomarkers of muscle health and function.

A primary biomarker of response is the upregulation of utrophin, a dystrophin homolog. Continuous administration of this compound in mdx mice has been shown to increase utrophin protein levels by nearly two-fold in skeletal muscle, the heart, and the brain. ascopubs.org This molecular change is associated with a cascade of phenotypic improvements.

Key functional and pathological markers are positively modulated by this compound treatment. A notable reduction in serum creatine (B1669601) kinase (CK) levels, a marker of muscle damage, has been consistently observed, with decreases of 45-50% in adult mdx mice and up to 70% in newborn models. ascopubs.org Functional improvements are also evident, with studies reporting increased isometric force by 23%, improved fatigue resistance, and better performance in grip strength tests. ascopubs.org Furthermore, this compound has demonstrated the ability to reduce muscle necrosis by approximately 30% and decrease fibrosis in skeletal muscle. mdpi.comascopubs.org In addition to skeletal muscle, benefits extend to respiratory and cardiac function, with a 14% increase in tidal volume and protection against cardiomyopathy, respectively. ascopubs.orgkoreascience.kr

Beyond DMD models, this compound has been shown to induce the expression of viral thymidine (B127349) kinase (TK) in latently Epstein-Barr virus (EBV)-infected B cells, rendering them susceptible to antiviral agents like ganciclovir (B1264). bmj.com This serves as a key pharmacodynamic marker in preclinical models of EBV-associated malignancies.

| Animal Model | Pharmacodynamic Marker | Observed Effect | Reference |

|---|---|---|---|

| mdx Mouse (DMD) | Utrophin Protein Level | ~2-fold increase in skeletal muscle, heart, and brain | ascopubs.orgnih.gov |

| mdx Mouse (DMD) | Serum Creatine Kinase (CK) | 45-70% decrease | ascopubs.org |

| mdx Mouse (DMD) | Muscle Necrosis | ~30% decrease in limb necrotic area | ascopubs.org |

| mdx Mouse (DMD) | Muscle Fibrosis | Significant reduction in skeletal muscle | mdpi.com |

| mdx Mouse (DMD) | Isometric Force | 23% increase | ascopubs.org |

| mdx Mouse (DMD) | Tidal Volume | 14% increase | ascopubs.org |

| mdx Mouse (DMD) | Cardiomyopathy | Protection against reduction of ejection fraction and ventricular dilatation | koreascience.kr |

| EBV-infected B cells (in vitro) | EBV Thymidine Kinase (TK) Expression | Induction of EBV-TK gene and protein | bmj.com |

Comparative Pharmacokinetic Profiles of this compound and Related Butyrate Salts

The therapeutic application of butyrate is constrained by its inherent pharmacokinetic properties, namely its rapid elimination. google.com This has led to the development of various salt forms and prodrugs to potentially improve its pharmacokinetic profile. While direct, side-by-side comparative studies including this compound are limited in publicly available literature, existing research on related compounds provides a valuable framework for understanding its relative properties.

A study directly comparing sodium butyrate (NaB), lysine (B10760008) butyrate (LysB), and the prodrug tributyrin (B1683025) (TB) in humans revealed significant differences in their pharmacokinetic parameters. researchgate.netnih.gov Both NaB and LysB demonstrated significantly greater bioavailability and a more rapid systemic appearance compared to tributyrin. researchgate.netnih.gov Specifically, NaB and LysB had a much shorter time to reach maximum plasma concentration (Tmax) and resulted in a higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to tributyrin. researchgate.netnih.gov

Research on this compound confirms that the butyrate moiety is rapidly cleared, with a half-life of less than 5 minutes in mice and rabbits. google.com This rapid elimination is a common feature among simple butyrate salts. A key study conducted a pharmacokinetic analysis of butyric acid administered as either sodium or arginine salts, acknowledging the rapid elimination as a limiting factor for both. google.com The use of arginine as the salt form is often chosen to avoid the high sodium load associated with sodium butyrate administration. mdpi.com The findings suggest that simple butyrate salts like sodium, lysine, and arginine likely result in a rapid peak in plasma butyrate concentration followed by swift elimination, a profile that contrasts with the slower, more delayed release from a prodrug like tributyrin.

| Butyrate Product | Cmax (µg/mL) | Tmax (min) | AUC₀₋₂₁₀ (µg/mL/min) | Reference |

|---|---|---|---|---|

| Sodium Butyrate (NaB) | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 | researchgate.netnih.gov |

| Lysine Butyrate (LysB) | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 | researchgate.netnih.gov |

| Tributyrin (TB) | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 | researchgate.netnih.gov |

Data from a comparative study in humans.

Concentration-Dependent Biological Effects in Preclinical Systems

The biological effects of this compound and butyrate in general are highly dependent on the concentration used in preclinical systems. Different cellular responses are triggered at varying concentration thresholds, ranging from metabolic support at low concentrations to the induction of cell differentiation and apoptosis at higher levels.

In cultured human sarcoma cells, this compound induced cell differentiation in a dose-dependent manner, as measured by increased alkaline phosphatase activity. nih.gov These effects were observed at concentrations ranging from 1 mM to 5 mM (expressed as butyrate equivalents). nih.gov Similarly, in chronic myelogenous leukemia (K562) cells, exposure to a low dose of 0.5 mM this compound was sufficient to induce apoptosis and cause a dose-related inhibition of p210 bcr-abl protein expression. nih.gov

The mechanism of action for butyrate is also concentration-dependent. At low concentrations (e.g., 0.5 mM), butyrate can be utilized primarily as an energy source by cells with minimal effect on histone deacetylase (HDAC) activity. spandidos-publications.com However, at higher concentrations (e.g., 5 mM), it functions as an effective HDAC inhibitor, leading to changes in gene expression that can drive cell cycle arrest and apoptosis. spandidos-publications.com

Interestingly, some effects are observed at even lower, physiologically achievable concentrations. In leukemia and lymphoma cell lines, a very low concentration of this compound (0.06 mM), which had no direct impact on cell growth, was able to upregulate the IL-2 receptor beta subunit (IL-2Rβ). nih.gov This specific molecular change suggests that even sub-cytotoxic concentrations can have significant biological activity.

| Concentration (Butyrate Equivalent) | Preclinical System | Observed Biological Effect | Reference |

|---|---|---|---|

| 0.06 mM | Leukemia/Lymphoma Cells | Upregulation of IL-2Rβ expression with no direct growth inhibition | nih.gov |

| 0.5 mM | Chronic Myelogenous Leukemia Cells (K562) | Induction of apoptosis and inhibition of p210 bcr-abl expression | nih.gov |

| 0.5 mM | General (e.g., Colon Cells) | Primarily utilized as an energy source; no significant HDAC inhibition | spandidos-publications.com |

| 1 mM - 5 mM | Human Sarcoma Cells | Dose-dependent increase in markers of cell differentiation (alkaline phosphatase) | nih.gov |

| 5 mM | General (e.g., Cancer Cells) | Functions as an HDAC inhibitor, leading to cell cycle arrest and apoptosis | spandidos-publications.com |

Interactions with the Microbiome and Host Physiology

Modulation of Gut Microbiota Composition and Metabolic Output

The administration of arginine and butyrate (B1204436) can significantly alter the gut microbial landscape and its metabolic functions. Arginine supplementation has been shown to modify the intestinal microenvironment, which in turn affects the composition and activity of the microbiota. frontiersin.org Studies have demonstrated that arginine can increase the abundance of certain beneficial bacteria. For example, in fattening pigs, L-arginine supplementation led to an increase in the abundance of the phylum Firmicutes and a decrease in Bacteroidetes. frontiersin.org At the genus level, there was a notable increase in Clostridia_UCG-014 and Clostridium_sensu_stricto_1, while abundances of Streptococcus and Prevotella were reduced. frontiersin.org

Butyrate, a primary energy source for colonocytes, also plays a crucial role in shaping the microbial community. nih.govnih.gov It helps to maintain a healthy gut environment, which can favor the growth of other butyrate-producing bacteria, creating a positive feedback loop. mdpi.com The presence of butyrate can influence the balance of the gut ecosystem, potentially promoting the growth of beneficial genera like Lachnospira, Prevotella, and Lactobacillus. frontiersin.org The metabolic output of the microbiota is also affected. For instance, arginine supplementation in broilers during a necrotic enteritis challenge was found to influence cecal concentrations of propionate (B1217596) and butyrate. frontiersin.org

The following table summarizes research findings on the modulation of gut microbiota by arginine or butyrate.

Table 1: Effects of Arginine and Butyrate on Gut Microbiota Composition| Component | Study Model | Key Findings on Microbial Composition | Reference |

|---|---|---|---|

| L-Arginine | Fattening Pigs | Increased Firmicutes; Decreased Bacteroidetes. Increased Clostridia_UCG-014 and Clostridium_sensu_stricto_1; Decreased Streptococcus and Prevotella. | frontiersin.org |

| Butyrate | General Review | Promotes the expansion of probiotic genera such as Lachnospira, Prevotella, and Lactobacillus. | frontiersin.org |

| Sodium Butyrate | Mouse Model (Colitis) | Restores balance of gut microbiota dysbiosis, impacting families like Ruminococcaceae and Lachnospiraceae. | mdpi.com |

Role of the Arginine Dihydrolase Pathway in Microbial Butyrate Production

The arginine dihydrolase (ADH) pathway, also known as the arc operon, is a specialized metabolic route used by a subset of gut bacteria to catabolize arginine. nih.govnih.gov This pathway is significant because it can alter the local gut environment, which in turn influences the broader microbial community and its production of metabolites like butyrate. nih.govbiorxiv.org

The ADH pathway involves a series of enzymatic reactions that convert arginine into ornithine, ammonia (B1221849), and ATP. nih.gov The key steps are:

Arginine deiminase (arcA) converts arginine to citrulline and ammonia. nih.gov

Ornithine carbamoyltransferase (arcB) converts citrulline and phosphate (B84403) into ornithine and carbamoyl (B1232498) phosphate. nih.gov

Carbamate kinase (arcC) metabolizes carbamoyl phosphate to generate ATP and another molecule of ammonia. nih.gov

An antiporter (arcD) facilitates the exchange of extracellular arginine for intracellular ornithine. nih.gov

Influence on Intestinal Barrier Function and Epithelial Homeostasis

Butyrate is the preferred energy source for the epithelial cells lining the colon (colonocytes), fueling their proliferation and facilitating repair processes. nih.govplos.org It enhances the integrity of the intestinal barrier through several mechanisms:

Upregulation of Tight Junction Proteins: The barrier function is largely dependent on tight junctions, which are protein complexes that seal the paracellular space between epithelial cells. Butyrate has been shown to increase the expression of key tight junction proteins, such as claudins. plos.org For instance, in IPEC-J2 intestinal cells, butyrate increased the mRNA expression and protein abundance of claudin-3 and claudin-4, thereby strengthening the barrier against inflammatory triggers like lipopolysaccharide (LPS). plos.org Butyrate also regulates the actin-binding protein synaptopodin, which is a crucial component of intestinal tight junctions. pnas.org

Stimulation of Mucus Production: The intestinal epithelium is covered by a protective mucus layer. Butyrate stimulates the production of MUC2 mucin, the main component of this layer, further enhancing the defensive barrier. nih.govportlandpress.com

Modulation of Cellular Energy and Signaling: Butyrate influences intracellular ATP concentration and activates signaling pathways like the Akt/mTOR pathway, which is involved in protein synthesis, potentially contributing to the increased abundance of tight junction proteins. plos.org

Studies have found that arginine butyrate is effective in improving intestinal barrier properties and cellular architecture. google.com By reinforcing the epithelial barrier, it helps to maintain mucosal homeostasis and prevent the excessive exposure to microbial antigens that can lead to inflammation. nih.govfrontiersin.org

Impact on Systemic Inflammation and Immune Responses Mediated by Gut Microbiota

The effects of this compound on the gut microbiome and intestinal barrier have significant downstream consequences for systemic inflammation and immunity. A compromised gut barrier, or "leaky gut," is associated with the translocation of microbial components like LPS, which can trigger systemic inflammatory responses. mdpi.com By strengthening the intestinal barrier, this compound helps to reduce this translocation and thereby lower systemic inflammation. google.com

Butyrate itself has potent immunomodulatory properties that extend beyond the gut. mdpi.comfrontiersin.org Although a large portion of butyrate is metabolized by colonocytes, a fraction reaches the systemic circulation where it can influence immune cells. frontiersin.org Its key systemic effects include:

Anti-inflammatory Action: Butyrate can inhibit the activity of histone deacetylases (HDACs), which leads to the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α in immune cells like macrophages. mdpi.compnas.org This helps to dampen systemic inflammation.

Modulation of Immune Cells: Butyrate promotes the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses. frontiersin.orgnih.gov It can also modulate the function of other immune cells, including B cells and macrophages, contributing to a balanced immune state. frontiersin.orgpnas.org

Enhancement of Innate Immunity: Butyrate can enhance innate defense mechanisms, for example, by increasing the expression of antimicrobial peptides. nih.gov

Research indicates that this compound can reduce both local and systemic inflammation while increasing local and systemic immunity. google.com This dual action is mediated by its positive influence on gut microbiota, enhancement of the intestinal barrier, and direct immunomodulatory effects of its constituent molecules. frontiersin.orggoogle.com

Advanced Research Methodologies and Analytical Approaches

In Vitro Cell Culture Models: Primary and Immortalized Cell Lines

The study of arginine butyrate (B1204436) and its constituent components, arginine and butyrate, has extensively utilized in vitro cell culture models, encompassing both primary and immortalized cell lines, to dissect their biological effects in a controlled environment.

In the context of Duchenne muscular dystrophy (DMD), researchers have employed cultures of human myotubes, including both primary cells and established cell lines. nih.gov These models have been instrumental in demonstrating that arginine butyrate derivatives can increase the expression of utrophin, a protein that can compensate for the lack of dystrophin, and ensure its correct localization at the cell membrane. nih.gov

For investigations into Epstein-Barr virus (EBV)-associated lymphoid malignancies, EBV-immortalized B-cell lines and tumor cells derived directly from patients have served as critical tools. nih.govbu.edu In these systems, this compound has been shown to induce the expression of the viral enzyme thymidine (B127349) kinase (TK), a key step in a strategy to render latently infected cancer cells susceptible to antiviral drugs like ganciclovir (B1264). nih.govbu.eduresearchgate.net Studies using the EBV-positive Burkitt's lymphoma cell line P3HR1 further confirmed that butyrate could induce sustained expression of EBV TK. ashpublications.org

The differential effects of butyrate, a component of this compound, have been highlighted in studies using various cell types. For instance, research has shown that butyrate inhibits the proliferation of immortalized small intestinal epithelial cells. nih.gov In contrast, experiments with non-tumor cell lines have indicated that butyrate can stimulate proliferation. nih.gov This "butyrate paradox" underscores the context-dependent effects of the molecule. nih.gov Further studies have explored the impact of butyrate on the differentiation of primary mouse adipocytes and human monocytes, revealing inhibitory effects on differentiation processes. life-science-alliance.orglife-science-alliance.org The L6 muscle cell line has been used to demonstrate that while β-hydroxy β-methyl butyrate (HMB) can enhance protein synthesis, the effects of arginine on this process are limited in this model. mdpi.com

These in vitro models provide a foundational understanding of the cellular responses to this compound, allowing for detailed mechanistic studies before progressing to more complex in vivo systems.

Genetically Engineered Animal Models and Xenograft Studies

To understand the physiological and therapeutic effects of this compound in a whole-organism context, researchers have turned to genetically engineered animal models and xenograft studies. These in vivo systems are invaluable for assessing efficacy and elucidating mechanisms of action in disease models.